molecular formula C25H26N2O B4544077 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B4544077
M. Wt: 370.5 g/mol
InChI Key: UEVCLKGMGJKKDZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexene and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

The cyclohexene moiety can be introduced through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile. The final step involves the coupling of the cyclohexene-quinoline intermediate with 3-methyl-2-phenylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Diels-Alder reaction, as well as automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene moiety can be oxidized to form a cyclohexanone derivative.

    Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a cyclohexene and phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-18-23(25(28)26-17-16-19-10-4-2-5-11-19)21-14-8-9-15-22(21)27-24(18)20-12-6-3-7-13-20/h3,6-10,12-15H,2,4-5,11,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVCLKGMGJKKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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